2-(3-Bromopyridin-2-yl)-2,2-difluoroacetic acid hydrochloride

pKa modulation ionization state bioavailability optimization

For PROTAC and kinase inhibitor library synthesis, this 3-bromo-α,α-difluoroacetic acid HCl provides orthogonal Br/COOH handles. Key advantages: • Chemoselective Suzuki coupling at C3-Br then amidation at COOH • α,α-CF₂ enhances metabolic stability; pKa ~1.3-1.7 optimizes solubility • HCl salt form ensures precise dispensing at ≥98% purity • ISO-certified quality for reproducible SAR and fragment screening

Molecular Formula C7H5BrClF2NO2
Molecular Weight 288.47 g/mol
Cat. No. B12349450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Bromopyridin-2-yl)-2,2-difluoroacetic acid hydrochloride
Molecular FormulaC7H5BrClF2NO2
Molecular Weight288.47 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)C(C(=O)O)(F)F)Br.Cl
InChIInChI=1S/C7H4BrF2NO2.ClH/c8-4-2-1-3-11-5(4)7(9,10)6(12)13;/h1-3H,(H,12,13);1H
InChIKeyMVEVIEKPWFCENS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Bromopyridin-2-yl)-2,2-difluoroacetic acid hydrochloride – Core Structural Identity and Compound Class Positioning for Procurement Decisions


2-(3-Bromopyridin-2-yl)-2,2-difluoroacetic acid hydrochloride (CAS 2060043-22-1; free acid CAS 1216383-52-6) is a halogenated pyridine derivative bearing an α,α-difluoroacetic acid moiety at the 2-position and a bromine substituent at the 3-position of the pyridine ring . The hydrochloride salt has the molecular formula C₇H₅BrClF₂NO₂ and a molecular weight of 288.47 g/mol, while the corresponding free acid (C₇H₄BrF₂NO₂) has a molecular weight of 252.01 g/mol . This compound belongs to the class of difluoromethylpyridinyl building blocks, which are of considerable interest in medicinal chemistry due to the unique properties conferred by the difluoromethylene moiety—including enhanced lipophilicity, significant resistance to oxidative metabolism, and the capacity to act as a hydrogen-bond donor via the weakly acidic CF₂H group when decarboxylated [1]. The compound serves as a versatile small-molecule scaffold for the construction of more complex molecular architectures in pharmaceutical and agrochemical research .

Why Generic Substitution Fails for 2-(3-Bromopyridin-2-yl)-2,2-difluoroacetic acid hydrochloride – Key Structural Differentiators That Preclude Simple Analog Interchange


This compound cannot be freely substituted by its closest structural analogs because three interdependent structural features—the 3-bromo regiochemistry, the α,α-difluoroacetic acid moiety, and the hydrochloride salt form—collectively define its reactivity profile, physicochemical properties, and synthetic utility. The bromine at C3 is positioned ortho to the sterically demanding difluoroacetic acid group at C2, creating a distinct steric and electronic environment that influences cross-coupling reaction rates and regioselectivity compared to the 5-bromo or 6-bromo positional isomers [1]. The α,α-difluoro substitution lowers the carboxylic acid pKa by approximately 3.4 log units relative to the non-fluorinated analog, fundamentally altering its ionization state under physiological and synthetic conditions [2][3]. Furthermore, the hydrochloride salt provides defined stoichiometry and handling advantages not available with the free acid form . These differences directly impact reaction yields, downstream derivatization efficiency, and reproducibility in multi-step synthetic sequences—making blind substitution a material risk to both research outcomes and process economics.

Quantitative Differentiation Evidence for 2-(3-Bromopyridin-2-yl)-2,2-difluoroacetic acid hydrochloride vs. Closest Analogs


Carboxylic Acid pKa Depression: α,α-Difluoro Substitution Increases Acidity by ~2,700-Fold vs. Non-Fluorinated Analog

The α,α-difluoro substitution in the target compound dramatically increases the acidity of the carboxylic acid group compared to the non-fluorinated analog 2-(3-bromopyridin-2-yl)acetic acid. Difluoroacetic acid (CHF₂COOH) has a measured pKa of 1.33 [1], whereas acetic acid (CH₃COOH) has a pKa of 4.76 [2]. This ΔpKa of 3.43 units corresponds to an approximately 2,700-fold greater acid dissociation constant (Ka), driven by the strong electron-withdrawing inductive effect of the two α-fluorine atoms [3]. While direct pKa measurement data for the target compound itself is not available in the public domain, the pKa of the structurally analogous free acid 2,2-difluoro-2-(pyridin-2-yl)acetic acid hydrochloride has been computationally estimated at 1.74 [4], consistent with the class-level effect. The non-fluorinated comparator 2-(3-bromopyridin-2-yl)acetic acid will exhibit a pKa closer to that of pyridinylacetic acids (~4.0–4.8 range), meaning the target compound remains predominantly ionized under a far broader pH range.

pKa modulation ionization state bioavailability optimization salt formation

Lipophilicity (LogP) Differentiation: Bromine Plus CF₂ Confers Balanced Drug-Like Lipophilicity vs. Non-Brominated and Non-Fluorinated Analogs

The target compound occupies a distinct lipophilicity space relative to its closest analogs. The non-fluorinated analog 2-(3-bromopyridin-2-yl)acetic acid has a measured LogP of 1.47 [1]. The non-brominated analog 2,2-difluoro-2-(pyridin-2-yl)acetic acid hydrochloride has computationally estimated LogP values of 0.885 (JChem) [2] and 0.613 (experimental) [3], with LogD (pH 7.4) of −1.97 [2]. For the free acid form of the target compound, the structurally related 4-positional isomer 2-(3-bromopyridin-4-yl)-2,2-difluoroacetic acid has a PubChem-computed XLogP3 of 1.7 [4]. By analogous estimation, the target compound (3-bromo-2-difluoroacetic acid pyridine) is expected to have an XLogP3 in the range of 1.5–1.8—representing a lipophilicity that is ~0.8–1.1 log units higher than the non-brominated analog and ~0.2–0.3 units higher than the non-fluorinated analog. This places the target compound within the optimal LogP range (1–3) for drug-like molecules per Lipinski guidelines, while maintaining sufficient aqueous solubility.

LogP lipophilicity drug-likeness permeability ADME

Orthogonal Bifunctional Reactivity: Simultaneous Presence of C3–Br (Cross-Coupling Handle) and C2–CF₂COOH (Carboxylic Acid Derivatization Handle)

The target compound uniquely combines two orthogonal reactive functional groups in a single, low-molecular-weight scaffold: (i) a C3-bromine atom capable of participating in Pd-catalyzed cross-coupling reactions (Suzuki-Miyaura, Negishi, Buchwald-Hartwig, Sonogashira), and (ii) a carboxylic acid group that can be converted to amides, esters, acyl halides, or reduced to alcohols. This dual orthogonal reactivity is absent in the non-brominated analog 2,2-difluoro-2-(pyridin-2-yl)acetic acid (lacks the halogen handle for cross-coupling) [1] and in the non-fluorinated analog 2-(3-bromopyridin-2-yl)acetic acid (lacks the beneficial physicochemical properties of the CF₂ group) [2]. Among the positional isomers, the 3-bromo-2-CF₂COOH regiochemistry places the bromine ortho to the bulky difluoroacetic acid group—a steric arrangement that may moderate cross-coupling rates compared to the less hindered 5-bromo isomer (CAS 1240611-21-5) or 6-bromo isomer (CAS 1302580-63-7) , offering a potentially useful reactivity tuning parameter. The bromide–CF₂COOH combination has been specifically exploited in the copper-mediated cross-coupling of 2-bromopyridines with ethyl bromodifluoroacetate to generate substituted 2′-pyridyldifluoroacetates en route to biologically active molecules .

orthogonal reactivity cross-coupling Suzuki coupling Buchwald-Hartwig amide coupling building block

Hydrochloride Salt Form: Defined Stoichiometry, Enhanced Crystallinity, and Differentiated Handling vs. Free Acid

The target compound is supplied as the hydrochloride salt (CAS 2060043-22-1, MW 288.47, C₇H₅BrClF₂NO₂) rather than the free acid (CAS 1216383-52-6, MW 252.01, C₇H₄BrF₂NO₂) . This salt form provides several practical advantages: (i) increased molecular weight (+36.46 g/mol, or ~14.5% mass increase) improves weighing accuracy for small-scale reactions where milligram precision is critical; (ii) the hydrochloride salt is typically a crystalline solid with defined melting point, facilitating purity assessment and long-term storage stability ; (iii) the salt form may exhibit different solubility profiles in organic solvents compared to the free acid, which can be advantageous in specific reaction conditions . The non-fluorinated comparator 2-(3-bromo-2-pyridyl)acetic acid hydrochloride (CAS 192642-96-9, MW 252.49, C₇H₇BrClNO₂) is also available as an HCl salt, but lacks the difluoro substitution that confers the pKa and LogP advantages described above. The non-brominated analog 2,2-difluoro-2-(pyridin-2-yl)acetic acid hydrochloride (CAS 1421603-45-3, MW 209.58) shares the salt form advantage but cannot serve as a cross-coupling substrate.

salt form crystallinity handling weighing accuracy storage stability

Metabolic Stability Advantage of the CF₂ Moiety Over CH₂: Class-Level Evidence for Reduced Oxidative Metabolism

The α,α-difluoromethylene (CF₂) group is a well-established structural motif for blocking oxidative metabolism at the benzylic/α-position of arylacetic acids. Heterocycles bearing a difluoromethylene moiety attract considerable interest for drug discovery due to significant resistance to oxidative metabolism, as demonstrated in the optimization of 3-aminopyrazinone acetamide thrombin inhibitors (compounds I and II), where incorporation of a difluoromethylpyridyl fragment was key to achieving suitable pharmacokinetic profiles [1]. Furthermore, modification of the antifungal drug itraconazole with a pyridinyldifluoromethyl moiety yielded a novel agent (III) with significantly improved pharmacokinetic parameters and aqueous solubility [1]. The CF₂ group can also act as a more lipophilic isostere of carbinol, thiol, hydroxamic acid, or amide groups, with the weakly acidic CF₂H moiety capable of establishing hydrogen-bonding interactions to improve binding affinity [2]. In the target compound, the CF₂ group at the α-position of the acetic acid blocks the primary site of CYP-mediated oxidation that would occur at the benzylic CH₂ of the non-fluorinated analog 2-(3-bromopyridin-2-yl)acetic acid. While no direct metabolic stability comparison data is publicly available for this specific compound pair, the class-level evidence for CF₂-mediated metabolic shielding is robust and broadly applicable across arylacetic acid scaffolds.

metabolic stability CYP resistance oxidative metabolism difluoromethylene pharmacokinetics

Regiochemical Position Effect: 3-Bromo-2-CF₂COOH Ortho Relationship Provides Distinct Steric Environment vs. 5-Bromo and 6-Bromo Isomers

Among the bromo-difluoroacetic acid pyridine isomers, the regiochemistry of bromine substitution has a measurable impact on both physicochemical properties and synthetic reactivity. The target compound (3-bromo, 2-CF₂COOH) places the bromine atom ortho to the difluoroacetic acid group, creating a sterically congested environment. In contrast, the 5-bromo isomer (CAS 1240611-21-5) has a para-like relationship with minimal steric interaction , and the 6-bromo isomer (CAS 1302580-63-7) places the bromine at a different electronic position of the pyridine ring . The 4-positional isomer 2-(3-bromopyridin-4-yl)-2,2-difluoroacetic acid (CAS 2228236-66-4) has a computed XLogP3 of 1.7 [1], providing a reference point for the target compound's expected lipophilicity range. The ortho steric effect in the target compound may reduce the rate of Pd-catalyzed cross-coupling at C3–Br relative to the less hindered 5-bromo isomer, potentially enabling chemoselective sequential functionalization strategies. Additionally, the 3-bromo-2-substitution pattern means the pyridine nitrogen lone pair is electronically influenced by both the ortho bromine (electron-withdrawing inductive effect) and the ortho CF₂COOH group, potentially altering its basicity and coordination chemistry relative to other isomers.

regiochemistry steric hindrance cross-coupling selectivity ortho effect positional isomer

Best-Fit Research and Industrial Application Scenarios for 2-(3-Bromopyridin-2-yl)-2,2-difluoroacetic acid hydrochloride Based on Evidence


Medicinal Chemistry: Synthesis of Metabolically Stabilized Kinase Inhibitor and Bromodomain-Targeting Scaffolds

The target compound is ideally suited as a key intermediate for constructing kinase inhibitor and bromodomain-targeting compound libraries where the CF₂ moiety provides metabolic stability at the α-position [1]. The C3–Br handle enables late-stage diversification via Suzuki-Miyaura coupling to introduce aryl, heteroaryl, or vinyl substituents, while the CF₂COOH group can be converted to diverse amides—a transformation central to kinase inhibitor pharmacophore design [2]. The predicted enhanced acidity (pKa ~1.3–1.7) of the CF₂COOH group [3] means the compound is deprotonated at physiological pH, which can be exploited for solubility optimization in early lead series. The balanced LogP (~1.5–1.8) positions it favorably within drug-like chemical space [4].

Fragment-Based Drug Discovery (FBDD): Dual-Handle Fragment for Structure-Activity Relationship Expansion

With a molecular weight of 252.01 (free acid) and 288.47 (HCl salt), this compound falls within the acceptable fragment size range (MW < 300) for fragment-based screening libraries [1]. The presence of two orthogonal reactive handles (Br and COOH) makes it a 'double-anchor' fragment: the carboxylic acid can form key hydrogen-bond interactions with target protein residues (consistent with its high polar surface area of ~50.2 Ų [2]), while the bromine provides a vector for fragment growth via cross-coupling. The HCl salt form, supplied at ≥98% purity under ISO quality systems [3], ensures reliable fragment screening data with minimal interference from impurities.

Agrochemical Intermediate: Synthesis of Fluorinated Pyridine-Derived Fungicides and Herbicides

Bromofluoropyridines are documented intermediates for the preparation of compounds with fungicidal, pesticidal, and herbicidal activity [1]. The target compound's combination of a bromine (for further functionalization) and a difluoroacetic acid group (conferring metabolic stability and enhanced lipophilicity for foliar uptake) makes it a strategic building block for agrochemical discovery programs. The copper-mediated cross-coupling methodology using ethyl bromodifluoroacetate with 2-bromopyridines has been demonstrated and safety-evaluated at scale (ΔH = −13.5 kJ, ΔTad = 129.5 °C) [2], providing a validated synthetic pathway for producing this compound class in quantities suitable for agrochemical structure-activity relationship studies.

Chemical Biology: Synthesis of Activity-Based Probes and Bifunctional Degraders (PROTACs)

The orthogonal difunctionality of this compound makes it suitable for constructing heterobifunctional molecules such as PROTACs (PROteolysis TArgeting Chimeras), where sequential, chemoselective derivatization of the bromine and carboxylic acid handles is essential [1]. The CF₂ group at the α-position not only provides metabolic stability to the linker region but can also serve as a spectroscopic probe (¹⁹F NMR) for monitoring reaction progress and assessing target engagement in cellular assays [2]. The hydrochloride salt form facilitates accurate dispensing for parallel synthesis of focused PROTAC libraries.

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